

Application Note: Solid-Phase Extraction of Isopentyl Pentyl Phthalate from Aqueous Samples

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Compound of Interest

Compound Name: *Isopentyl pentyl phthalate*

Cat. No.: *B585367*

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Abstract

This application note details a robust method for the extraction and pre-concentration of **isopentyl pentyl phthalate** from aqueous matrices using solid-phase extraction (SPE). Phthalates are a class of compounds commonly used as plasticizers, and their presence in environmental and biological samples is of increasing concern due to their potential endocrine-disrupting properties.^[1] This protocol provides a reliable and efficient sample preparation procedure for the subsequent quantitative analysis of **isopentyl pentyl phthalate** by Gas Chromatography-Mass Spectrometry (GC-MS). The method utilizes a C18-based solid-phase extraction cartridge, which demonstrates good recovery and reproducibility for a range of phthalates.

Introduction

Isopentyl pentyl phthalate is a member of the phthalate ester family, widely used to enhance the flexibility and durability of plastics. Due to its widespread use, it can leach into the environment, contaminating water sources and potentially entering the food chain. Accurate and sensitive quantification of this compound is crucial for toxicological studies and regulatory monitoring. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced

solvent consumption, higher sample throughput, and improved extract purity. This note provides a detailed protocol for the SPE of **isopentyl pentyl phthalate** from water samples, followed by GC-MS analysis.

Experimental Materials and Reagents

- SPE Cartridge: C18, 500 mg, 6 mL (or equivalent)
- Reagents:
 - Methanol (HPLC grade)
 - Deionized water (HPLC grade)
 - Hexane (HPLC grade)
 - **Isopentyl pentyl phthalate** standard
 - Internal Standard (e.g., Benzyl Benzoate)
- Equipment:
 - SPE vacuum manifold
 - Nitrogen evaporator
 - Vortex mixer
 - Autosampler vials (2 mL, amber)
 - Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Sample Preparation

- Sample Collection: Collect water samples in glass containers to avoid phthalate contamination from plasticware.

- pH Adjustment: Adjust the pH of the water sample to 5.0 using a suitable buffer or acid/base solution. A study on various phthalates showed that a pH of 5.0 provides the best extraction performance.[\[1\]](#)
- Spiking (for method validation): For recovery studies, spike a known volume of the water sample with a standard solution of **isopentyl pentyl phthalate** to achieve the desired concentration.

Solid-Phase Extraction Protocol

The SPE procedure consists of four main steps: conditioning, loading, washing, and elution.

- Cartridge Conditioning:
 - Pass 6 mL of hexane through the C18 cartridge to waste.
 - Pass 6 mL of methanol through the cartridge to waste.
 - Equilibrate the cartridge by passing 6 mL of deionized water (pH 5.0) through it, ensuring the sorbent bed does not run dry.
- Sample Loading:
 - Load the pre-treated water sample (up to 500 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
- Washing:
 - Wash the cartridge with 6 mL of deionized water to remove any polar impurities.
 - Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
- Elution:
 - Elute the retained **isopentyl pentyl phthalate** with 6 mL of hexane into a clean collection tube.

Sample Concentration and Analysis

- Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at room temperature.
- Reconstitution: Reconstitute the residue with a known volume (e.g., 1 mL) of hexane containing an internal standard.
- Analysis: Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrument used.

Parameter	Value
Gas Chromatograph	Agilent 7890A or equivalent
Mass Spectrometer	Agilent 5975C or equivalent
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow of 1 mL/min
Injection Mode	Splitless
Injection Volume	1 µL
Injector Temp.	280 °C
Oven Program	Initial temp 150°C for 10 min, ramp at 20°C/min to 250°C (hold 2 min), then ramp at 30°C/min to 300°C (hold 12 min)[2]
MS Source Temp.	230 °C
MS Quad Temp.	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantifier Ion	To be determined from the mass spectrum of the isopentyl pentyl phthalate standard
Qualifier Ions	To be determined from the mass spectrum of the isopentyl pentyl phthalate standard

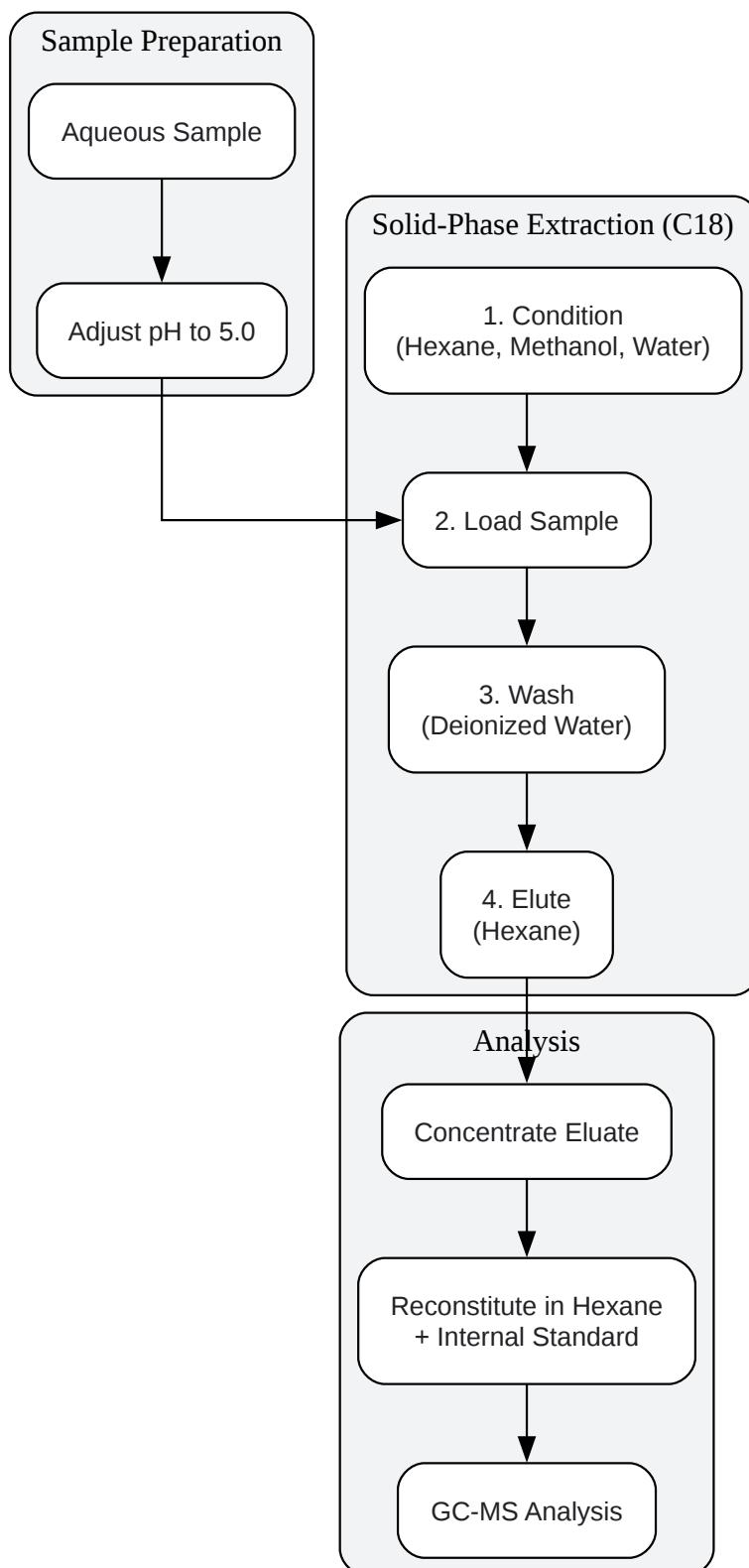
Data Presentation

While specific quantitative data for the SPE of **isopentyl pentyl phthalate** is not widely available, the following table presents representative recovery and precision data for other phthalates using a C18 SPE cartridge, which is expected to show similar performance for **isopentyl pentyl phthalate**. It is crucial to perform in-house validation to determine the exact performance characteristics for **isopentyl pentyl phthalate**.

Phthalate Compound	Sorbent	Recovery (%)	RSD (%)	Matrix	Reference
Di-n-butyl phthalate (DBP)	C18	95.2	3.1	Water	[1]
Diethyl phthalate (DEP)	C18	92.8	4.5	Water	[1]
Benzyl butyl phthalate (BBP)	C18	96.5	2.8	Water	[1]

Visualizations

Experimental Workflow

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Caption: Workflow for the solid-phase extraction and analysis of **isopentyl pentyl phthalate**.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of **isopentyl pentyl phthalate** from aqueous samples. The use of C18 SPE cartridges offers an effective means of isolating and concentrating the analyte prior to GC-MS analysis. The detailed methodology and suggested analytical parameters serve as a valuable resource for researchers and scientists in environmental monitoring and toxicology. For optimal results, method validation should be performed to confirm recovery, precision, and limits of detection for **isopentyl pentyl phthalate** in the specific sample matrix of interest.

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References

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